molecular formula C15H9BrO B8339386 10-bromoanthracene-9-carbaldehyde

10-bromoanthracene-9-carbaldehyde

Katalognummer: B8339386
Molekulargewicht: 285.13 g/mol
InChI-Schlüssel: YPRQOJZRPXMBMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-bromoanthracene-9-carbaldehyde is an organic compound with the molecular formula C15H9BrO It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a bromine atom and an aldehyde group attached to the anthracene core

Vorbereitungsmethoden

The synthesis of 10-bromoanthracene-9-carbaldehyde typically involves the bromination of anthracene followed by formylation. One common method is the Vilsmeier-Haack reaction, where anthracene is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 9-position. Subsequent bromination using bromine or N-bromosuccinimide (NBS) yields this compound .

Analyse Chemischer Reaktionen

10-bromoanthracene-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.

    Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with primary amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

10-bromoanthracene-9-carbaldehyde has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 10-bromoanthracene-9-carbaldehyde is largely determined by its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the bromine atom can participate in substitution reactions. These interactions can affect molecular targets and pathways, making the compound useful in various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

10-bromoanthracene-9-carbaldehyde can be compared to other anthracene derivatives, such as:

The presence of both the bromine atom and the aldehyde group in this compound makes it unique and versatile for various chemical transformations and applications.

Eigenschaften

Molekularformel

C15H9BrO

Molekulargewicht

285.13 g/mol

IUPAC-Name

10-bromoanthracene-9-carbaldehyde

InChI

InChI=1S/C15H9BrO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-9H

InChI-Schlüssel

YPRQOJZRPXMBMQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C=O

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

To the yellow suspension of 9,10-Dibromoanthracene (2 g, 5.95 mmol) in THF (20 mL) at −90° C., n-BuLi (2.88 mL, 7.18 mmol, 2.5 M in hexane) was added dropwise. Orange solution was observed after 45 min additional stirring. Anhydrous DMF (0.92 mL, 11.9 mmol) was added to the orange solution. The reaction mixture was slowly warmed to room temp and stirred overnight. The reaction mixture was quenched with H2O and extracted with CH2Cl2. The organic layer was washed with 10% aq. Na2CO3 solution (3×50 mL). The CH2Cl2 layer was separated, dried over anhydrous Na2SO4, filtered and removed in vacuo to give yellow solid. The crude product was purified by column chromatography using 30% CH2Cl2/hexane to give 6 in 68% yield. R1=0.3 (30% CH2Cl2/hexane; 1H NMR (CDCl3) δ 11.39 (s, 1H), 8.77-8.82 (d, 2H), 8.55-8.60 (d, 2H), 7.56-7.67 (m, 4H). (Ref. de Montigny, Frederic; Argouarch, Gilles; Lapinte, Claude. New route to unsymmetrical 9,10-disubstituted ethynylanthracene derivatives. Synthesis, 2006, 2, 293-298.)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.92 mL
Type
reactant
Reaction Step Three
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
9,10-disubstituted ethynylanthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

This material was made from 9,10-dibromoanthracene (Eastman, 20 g, 60 mmol) by the procedure of R. Kuhn and H. Fischer, Chem. Ber. 94 3060 (1961) with some modifications. In this procedure, the reaction mixture was cooled to -78° before the n-BuLi (Aldrich) was added. The resulting mixture was warmed to RT over 1 h and then refluxed until the crystalline starting material disappeared. The mixture was then cooled to -78° again before the DMF was added (in one portion). The flask was warmed to RT and then quenched with 1M HBr (200 mL). The two-phase system was then extracted with CH2Cl2 (3×500 mL). The extracts were combined, dried (MgSO4), filtered, and the solvent removed to give the crude material. This was purified by preparative HPLC using PhCH3 as the eluting solvent to give 13.06 g (76%) of 10-bromo-9-anthracenecarbaldehyde mp 215°-216.5°, (lit. mp 218°, P. Kuhn and H. Fischer, Chem. Ber. 94 3060 (1961)), (C, H, Br).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.